1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound that features a benzodioxole ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide typically involves multi-step organic reactions. One common method involves the acylation of 1,3-benzodioxole, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can improve the reaction rates and selectivity, making the process more viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its stimulant properties.
1-(1,3-Benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Investigated for its antiproliferative activity.
Benzo[d][1,3]dioxole derivatives: Used in various pharmacological studies.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide stands out due to its unique combination of a benzodioxole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c13-14-12(17)7-3-11(16)15(5-7)8-1-2-9-10(4-8)19-6-18-9/h1-2,4,7H,3,5-6,13H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCMOJYSYZSPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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